Piperafizine A

Übersicht

Beschreibung

Piperafizine A is a compound belonging to the class of piperazine derivatives. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. This compound, like other piperazine derivatives, has shown significant potential in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Piperazinderivaten, einschließlich Piperafizin A, beinhaltet häufig Cyclisierungsreaktionen. Eine gängige Methode ist die Cyclisierung von 1,2-Diamin-Derivaten mit Sulfoniumsalzen. Ein weiterer Ansatz umfasst die Ugi-Reaktion, die Ringöffnung von Aziridinen unter Einwirkung von N-Nukleophilen und die intermolekulare Cycloaddition von Alkinen mit Aminogruppen .

Industrielle Produktionsverfahren: Die industrielle Produktion von Piperazinderivaten kann durch Batch- oder Durchflussreaktoren (Mikrowellen) erfolgen. Ein vereinfachtes Verfahren beinhaltet die Herstellung monosubstituierter Piperazinderivate in einem Eintopf-Ein-Schritt-Verfahren aus einem protonierten Piperazin, ohne dass eine Schutzgruppe erforderlich ist. Diese Methode verwendet heterogene Katalyse durch Metallionen, die auf kommerziellen Polymerharzen getragen werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Piperafizin A kann als Piperazinderivat verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Piperazin kann oxidiert werden, um Piperazin-N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Piperazinderivate in ihre entsprechenden Amine umwandeln.

Substitution: Piperazin kann mit organischen Halogeniden reagieren, um substituierte Piperazine zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Organische Halogenide und Basen wie Natriumhydrid (NaH) werden häufig verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene substituierte Piperazine, die wichtige Bausteine in der pharmazeutischen Industrie sind .

Wissenschaftliche Forschungsanwendungen

Piperafizin A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz zur Herstellung verschiedener organischer Verbindungen verwendet.

Biologie: Wird in der Untersuchung biologischer Prozesse eingesetzt, da es in der Lage ist, stabile kristalline Salze zu bilden.

Industrie: Wird im Vulkanisierungsprozess von Gummi und im Färbe- und Druckprozess von Textilien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Piperafizin A beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Als Piperazinderivat wirkt es als GABA-Rezeptor-Agonist. Piperafizin A bindet direkt und selektiv an GABA-Rezeptoren der Muskelmembran, was zu einer Hyperpolarisation der Nervenenden führt und zu einer schlaffen Lähmung des Zielorganismus führt .

Ähnliche Verbindungen:

- Piperafizin B

- XR334

- 2,5-Diketopiperazinderivate

Vergleich: Piperafizin A ist einzigartig aufgrund seiner spezifischen molekularen Struktur und des Vorhandenseins bestimmter funktioneller Gruppen, die seine biologische Aktivität verstärken. Im Vergleich zu ähnlichen Verbindungen wie Piperafizin B und XR334 hat Piperafizin A eine höhere Liposolubilität und eine bessere Antikrebsaktivität gezeigt .

Zusammenfassend lässt sich sagen, dass Piperafizin A eine vielseitige Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen und industriellen Anwendungen ist. Seine einzigartigen chemischen Eigenschaften und sein Wirkmechanismus machen es zu einem wertvollen Forschungsgegenstand in den Bereichen Chemie, Biologie, Medizin und Industrie.

Wirkmechanismus

The mechanism of action of Piperafizine A involves its interaction with specific molecular targets and pathways. As a piperazine derivative, it acts as a GABA receptor agonist. This compound binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of the target organism .

Vergleich Mit ähnlichen Verbindungen

- Piperafizine B

- XR334

- 2,5-Diketopiperazine derivatives

Comparison: Piperafizine A is unique due to its specific molecular structure and the presence of certain functional groups that enhance its biological activity. Compared to similar compounds like Piperafizine B and XR334, this compound has shown higher liposolubility and better anticancer activity .

Eigenschaften

IUPAC Name |

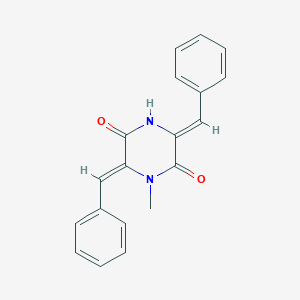

(3Z,6Z)-3,6-dibenzylidene-1-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-21-17(13-15-10-6-3-7-11-15)18(22)20-16(19(21)23)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12-,17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILBTCUXPAXMSM-MCOFMCJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC=CC=C3)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1/C(=C\C2=CC=CC=C2)/C(=O)N/C(=C\C3=CC=CC=C3)/C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130603-59-7 | |

| Record name | Piperafizine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130603597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

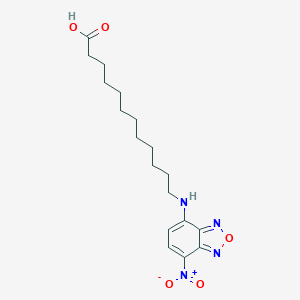

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

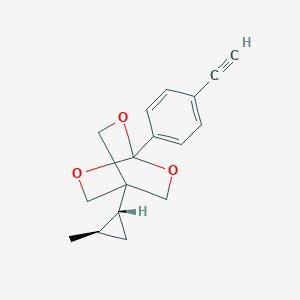

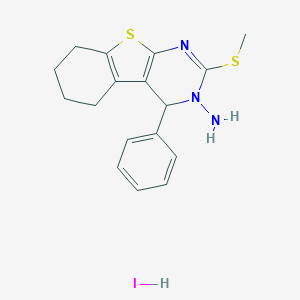

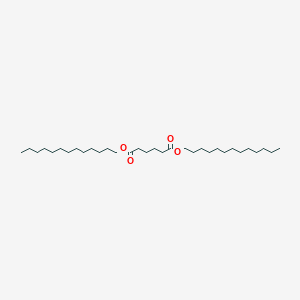

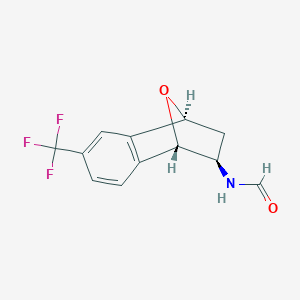

Feasible Synthetic Routes

Q1: What is the significance of Piperafizine A's synergistic activity with Vincristine?

A1: this compound demonstrates a synergistic effect with Vincristine (VCR), a commonly used chemotherapy drug. [] This synergy means that the combined effect of both compounds on cancer cells is greater than the sum of their individual effects. [] This finding is important because it suggests that this compound could potentially enhance the efficacy of Vincristine in treating certain cancers, potentially allowing for lower, less toxic doses of Vincristine to be used.

Q2: Are there any structural analogs of this compound being investigated for anticancer activity?

A3: While the provided abstracts don't directly explore structural analogs of this compound, research has focused on the development of novel 3,6-diunsaturated 2,5-diketopiperazine (2,5-DKP) derivatives inspired by natural products like Piperafizine B and XR334. [] These compounds share structural similarities with this compound and have shown promising anticancer activities against A549 and Hela cell lines. [] This suggests that modifications to the 2,5-DKP scaffold could lead to the identification of more potent and selective anticancer agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B149425.png)

![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)

![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)